8-Bromo-2'-deoxyguanosine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

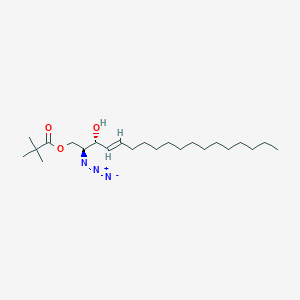

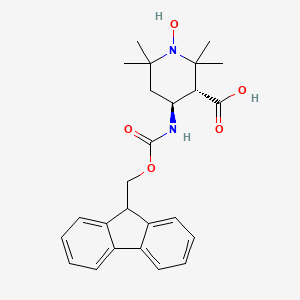

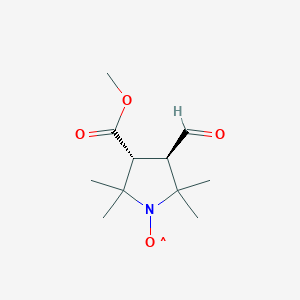

8-溴-2’-脱氧鸟苷是一种化学修饰的核苷,具体来说是 2’-脱氧鸟苷的衍生物,其中鸟嘌呤碱基的第 8 位被溴原子取代。 这种化合物因其独特的性质和在研究核酸结构和相互作用中的应用而备受生物化学和分子生物学领域关注 .

作用机制

8-溴-2’-脱氧鸟苷的作用机制涉及其掺入 DNA 中,在那里它可以改变 DNA 螺旋的结构和稳定性。第 8 位的溴原子诱导构象变化,有利于 N-糖苷键的 syn 构象。 这会影响碱基配对和 DNA 双链体的整体稳定性 . 此外,该化合物可以参与氧化反应,导致形成反应性中间体,这些中间体可以进一步修饰 DNA 和蛋白质 .

类似化合物:

8-氧代-7,8-二氢-2’-脱氧鸟苷 (8-oxoG): 鸟嘌呤的另一种氧化损伤产物,常被用作氧化应激的生物标志物.

8-溴-2’-脱氧腺苷: 一种类似的溴化核苷,但溴取代在腺嘌呤的第 8 位.

5-溴-2’-脱氧胞苷: 胞苷的溴化衍生物,用于类似的核酸结构和功能研究.

独特性: 8-溴-2’-脱氧鸟苷的独特性在于它在鸟嘌呤的第 8 位的特定取代,这极大地影响了它的化学和生物学性质。 这种修饰使其成为研究 DNA 构象变化、氧化损伤和修复机制的宝贵工具 .

生化分析

Biochemical Properties

8-Bromo-2’-deoxyguanosine is involved in several biochemical reactions. It is used as a starting structure for 2’-deoxyguanosine nucleotides, which are modified at the 8th position .

Cellular Effects

It is known that purine nucleoside analogs, like 8-Bromo-2’-deoxyguanosine, have broad antitumor activity targeting indolent lymphoid malignancies . The anticancer mechanisms in this process rely on inhibition of DNA synthesis and induction of apoptosis .

Molecular Mechanism

The molecular mechanism of 8-Bromo-2’-deoxyguanosine involves its interaction with other biomolecules. For instance, it has been shown that duplexes in which 8-Bromo-2’-deoxyguanosine is paired with natural bases are much less stable . This property can be used to probe syn-anti conformational preferences on G-quartet structures .

Temporal Effects in Laboratory Settings

In laboratory settings, 8-Bromo-2’-deoxyguanosine has shown sufficient stability at room temperature and does not need special care during handling or shipment . For longer storage periods, it is recommended to store the compound in the freezer, preferably in freeze-dried form .

Metabolic Pathways

8-Bromo-2’-deoxyguanosine is involved in the metabolism of purine deoxyribonucleosides. It is a fundamental constituent in compound assuming a crucial role in the exploration and development of antivirals.

准备方法

合成路线和反应条件: 8-溴-2’-脱氧鸟苷的合成通常涉及 2’-脱氧鸟苷的溴化。一种常见的方法包括在适当的溶剂(如乙酸或水)中使用溴或 N-溴代琥珀酰亚胺 (NBS)。 反应通常在室温或略微升高的温度下进行,以确保完全溴化 .

工业生产方法: 虽然具体的工业生产方法没有得到广泛的记录,但合成过程通常遵循与实验室规模制备相似的原理。该过程涉及对反应条件的严格控制,以确保产物的产率高和纯度高。 然后使用高效液相色谱 (HPLC) 或重结晶等技术对化合物进行纯化 .

化学反应分析

科学研究应用

8-溴-2’-脱氧鸟苷在科学研究中具有广泛的应用:

相似化合物的比较

8-Oxo-7,8-dihydro-2’-deoxyguanosine (8-oxoG): Another oxidative damage product of guanine, often used as a biomarker for oxidative stress.

8-Bromo-2’-deoxyadenosine: A similar brominated nucleoside, but with bromine substituted at the 8th position of adenine.

5-Bromo-2’-deoxycytidine: A brominated derivative of cytidine, used in similar studies of nucleic acid structure and function.

Uniqueness: 8-Bromo-2’-deoxyguanosine is unique due to its specific substitution at the 8th position of guanine, which significantly influences its chemical and biological properties. This modification allows it to serve as a valuable tool in studying DNA conformational changes, oxidative damage, and repair mechanisms .

属性

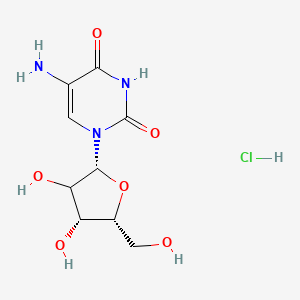

IUPAC Name |

2-amino-8-bromo-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN5O4/c11-9-13-6-7(14-10(12)15-8(6)19)16(9)5-1-3(18)4(2-17)20-5/h3-5,17-18H,1-2H2,(H3,12,14,15,19)/t3-,4+,5+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKDXZFVCXWXGBQ-VPENINKCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C3=C(C(=O)NC(=N3)N)N=C2Br)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C3=C(C(=O)NC(=N3)N)N=C2Br)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrN5O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13389-03-2 |

Source

|

| Record name | 8-Bromo-2′-deoxyguanosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13389-03-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(+)-3,4,4a,5,6,10b-Hexahydro-2H-naphtho[1,2-b][1,4]oxazin-9-ol Hydrochloride](/img/structure/B1139772.png)